This compound is classified under carboxylic acids, specifically as a pyrrolidine derivative. The structural formula can be represented as C9H17NO2, with a molecular weight of approximately 171.24 g/mol. Its IUPAC name is (3R,4R)-4-isobutylpyrrolidine-3-carboxylic acid, and it is commonly identified by its CAS number 370557-08-7 .
The synthesis of (3R,4R)-4-isobutylpyrrolidine-3-carboxylic acid involves several methods, with varying degrees of stereoselectivity and yield.
The molecular structure of (3R,4R)-4-isobutylpyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring with two stereocenters at positions 3 and 4.
The compound's stereochemistry plays a crucial role in its interaction with biological targets, affecting its pharmacological properties.
(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid can participate in various chemical reactions:
The mechanism of action for (3R,4R)-4-isobutylpyrrolidine-3-carboxylic acid is primarily linked to its interaction with specific biological targets, including receptors involved in neurotransmission.
Research indicates that the stereochemistry significantly affects binding affinity and efficacy at these targets .
(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid exhibits several notable physical and chemical properties:
The applications of (3R,4R)-4-isobutylpyrrolidine-3-carboxylic acid span various fields:
The construction of the pyrrolidine core with precise (3R,4R) stereochemistry relies on advanced enantioselective techniques. A prominent approach involves asymmetric hydrogenation of prochiral dehydroproline precursors using chiral transition metal catalysts. For instance, Rh(I) complexes with DuPhos or MeOBIPHEP ligands achieve diastereomeric excess (de) >95% by controlling facial selectivity during C=C bond reduction [3] [6]. This method is particularly effective for introducing the isobutyl group at C4 while maintaining the trans relationship between C3 and C4 substituents.
Alternative routes employ chiral auxiliaries derived from Evans oxazolidinones or Oppolzer’s sultams. These auxiliaries direct alkylation at the C4 position, after which auxiliary cleavage and cyclization yield the target stereoisomer. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) has also been successful, selectively acylating the undesired enantiomer of racemic precursors, leaving the (3R,4R) isomer unreacted for isolation in >99% ee [3] [10].
Table 1: Enantioselective Methods for Pyrrolidine Synthesis
Method | Key Reagent/Catalyst | Yield | ee/de | Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh(I)-(R,R)-MeOBIPHEP | 85% | >95% de | Sensitivity to O₂ |
Chiral Auxiliary | (S)-4-Benzyloxazolidin-2-one | 78% | >98% ee | Multi-step auxiliary removal |
Enzymatic Resolution | Pseudomonas fluorescens Lipase | 40% | >99% ee | Max. 50% theoretical yield |
Catalytic asymmetric synthesis enables efficient stereocontrol without stoichiometric chiral reagents. Transition metal catalysis with Pd or Ru complexes facilitates C-C bond formation at C4 with isobutyl groups, while organocatalysts like proline-derived amines induce stereoselectivity via enamine/iminium ion intermediates. For example, L-proline-catalyzed aldol reactions between aldehyde precursors and isobutyl ketones generate syn-diols that are cyclized to the pyrrolidine scaffold with >90% diastereoselectivity [7].
Hydrogenation conditions critically influence stereoselectivity. Optimized protocols use 50–100 psi H₂ pressure and catalysts like [Ir(cod)Cl]₂ with chiral phosphines in methanol at 25–60°C. These conditions suppress epimerization and over-reduction, preserving the trans configuration. Solvent effects are pronounced: Polar protic solvents (e.g., MeOH) enhance reaction rates but may reduce ee, while aprotic solvents (e.g., THF) improve selectivity at the cost of slower kinetics [6].
Table 2: Catalytic Systems for Stereocontrol
Catalyst System | Substrate | Temperature | H₂ Pressure | ee/de |
---|---|---|---|---|
[Ir(cod)Cl]₂/(S)-Binap | 4-Isobutyl-2,5-dehydropyrrole | 25°C | 50 psi | 92% de |
Pd(OAc)₂/(R)-DTBM-Segphos | 3-Carboxy-4-vinylpyrrolidine | 60°C | 100 psi | 89% ee |
L-Proline organocatalyst | Aldehyde-ketone precursor | RT | N/A | 90% de |
Critical intermediates enable the introduction of the isobutyl branch while preserving (3R,4R) stereochemistry. Enolates derived from N-acyl oxazolidinones undergo diastereoselective alkylation at C4 with isobutyl iodide, achieving >20:1 diastereomer ratios. Subsequent hydrolysis and decarboxylation afford the trans-configured pyrrolidine [3] [10].
Cyclic sulfamidates serve as versatile electrophiles for nucleophilic isobutyl addition. Ring-opening of (3R)-3-carboxy-4-sulfamidate pyrrolidine with isobutylmagnesium bromide (2 eq.) installs the alkyl group with inversion at C4, yielding the (3R,4R) product. This method avoids racemization at C3 due to the carboxylate’s anchimeric assistance. Alternatively, aziridine carboxylates undergo strain-driven ring expansion with isobutyl nucleophiles, though competing hydrolysis can limit yields to 50–65% [5] [6].
Table 3: Key Intermediates in Synthesis
Intermediate | Reagent | Role | Stereochemical Outcome |
---|---|---|---|
N-Acyl oxazolidinone enolate | iBu-I / LiHMDS | C4 alkylation agent | dr >20:1 for (3R,4R) |
Cyclic sulfamidate | iBuMgBr (2 eq.) | Electrophile for nucleophilic ring-opening | Inversion at C4 |
Aziridine-2-carboxylate | iBuCu(CN)Li / BF₃·Et₂O | Strain-driven alkylation | cis:trans = 1:3 selectivity |
Post-functionalization of the pyrrolidine core includes carboxyl group activation as pentafluorophenyl esters for amide coupling or reduction to alcohols with borane. These transformations expand utility in drug discovery, enabling conjugation to biomolecules or prodrug design without stereocentre erosion [3] [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1